molecular formula C15H13NS B141354 N-Allylphenothiazine CAS No. 20962-92-9

N-Allylphenothiazine

Cat. No. B141354
CAS RN: 20962-92-9
M. Wt: 239.3 g/mol
InChI Key: GFVSLJXVNAYUJE-UHFFFAOYSA-N
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Description

N-Allylphenothiazine (NAP) is an organic compound belonging to the phenothiazine family of compounds. It is a nitrogen-containing aromatic compound with a molecular weight of about 175 g/mol. NAP is a white crystalline solid, with a melting point of about 140°C. It is insoluble in water, but soluble in chloroform, ethanol, and other organic solvents. NAP has been used in a variety of scientific research applications, including as a fluorescent dye and as a fluorescent tag for proteins.

Scientific Research Applications

Heterocyclic Chemistry and Drug Synthesis

N-Allylphenothiazine derivatives, such as 1,4-benzothiazine, play a crucial role in heterocyclic chemistry. They serve as scaffolds for synthesizing various biologically active compounds. These compounds exhibit diverse therapeutic activities, including antihypertensive, anti-HIV, anti-inflammatory, antimicrobial, and neuroprotective properties. The synthesis of these derivatives often involves microwave-assisted techniques and regioselective methods, contributing significantly to novel drug development (Rajiv et al., 2017).

Neuroprotection and Antioxidant Properties

Selected phenothiazines derived from N-alkylphenothiazine have demonstrated neuroprotective capabilities, particularly against oxidative stress in neuroblastoma cells. They can penetrate the central nervous system and show potential in developing therapies for neurodegenerative diseases. Their actions may involve free radical capture or promoting antioxidant protein biosynthesis (González-Muñoz et al., 2010).

Immunomodulatory Effects

This compound derivatives have been investigated for their immunosuppressive activities. Studies have shown their effectiveness in inhibiting the proliferative response of human peripheral blood mononuclear cells and reducing the production of pro-inflammatory cytokines. These properties indicate their potential application in managing immune-related disorders (Zimecki et al., 2009).

Anticancer Applications

Certain N-alkylphenothiazine derivatives, like thioridazine, have shown anticancer activity, particularly by targeting cellular pathways such as PI3K/Akt/mTOR in cervical and endometrial cancer cells. These findings suggest their potential utility as therapeutic agents in cancer treatment (Kang et al., 2012).

Anti-Arthritic Potential

Some benzothiazine derivatives exhibit significant anti-arthritic activity, attributed to their immunomodulatory and anti-inflammatory effects. They have been effective in reducing symptoms in animal models of arthritis, suggesting their potential in arthritis management (Shabbir et al., 2014).

Photophysical and Analytical Studies

Phenothiazines and benzophenothiazines have been extensively studied for their spectroscopic, photophysical, and photochemical properties. These studies have implications for their analytical applications, as well as for understanding their biological and biomedical properties, including neurological effects and antimicrobial activities (Aaron et al., 2008).

Future Directions

Research on N-Allylphenothiazine and related compounds is ongoing, with a focus on their potential applications in various fields such as optoelectronics and catalytic applications . The development of new phenothiazine-based materials for these applications is a promising area of future research .

Mechanism of Action

Target of Action

N-Allylphenothiazine, a derivative of phenothiazine, primarily targets the Androgen receptor . The Androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .

Mode of Action

Phenothiazines, the parent compound, are known to inhibit dopamine, histamine, serotonin, acetylcholine, and α-adrenergic receptors . This broad spectrum of inhibition results in diverse effects and side-effect profiles .

Biochemical Pathways

Phenothiazines, including this compound, are involved in various biochemical pathways. They have been found to exert diverse biological activities, which account for their cancer chemopreventive-effect, such as calmodulin- and protein kinase C inhibitory-actions, anti-proliferative effect, inhibition of P-glycoprotein transport function and reversion of multidrug resistance .

Pharmacokinetics

It’s known that phenothiazines exhibit good solubility in common organic solvents . This solubility could potentially influence the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound, impacting its bioavailability.

Result of Action

Phenothiazines are known to have a significant antimicrobial effect, enhancing the bactericidal function of macrophages and inhibiting efflux pumps . They can also eliminate bacterial resistance plasmids and destroy bacteria by their membrane-destabilizing effect .

Action Environment

The action of this compound can be influenced by environmental factors such as light. For instance, certain phenothiazines can efficiently catalyze the oxidative coupling of amines to imines under visible-light irradiation . This suggests that the action, efficacy, and stability of this compound could potentially be influenced by environmental light conditions.

properties

IUPAC Name

10-prop-2-enylphenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NS/c1-2-11-16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h2-10H,1,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVSLJXVNAYUJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2SC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470510
Record name N-Allylphenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20962-92-9
Record name N-Allylphenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.